![molecular formula C10H15NO4 B14504166 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol CAS No. 64309-36-0](/img/structure/B14504166.png)
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol is a compound that belongs to the class of catecholamines. Catecholamines are organic compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes. This compound is structurally characterized by the presence of a benzene ring substituted with two hydroxyl groups and a side chain containing a hydroxy and methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol typically involves the reaction of catechol with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activity.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in neurotransmission and its effects on various biological pathways.
Medicine: Research focuses on its potential therapeutic applications, including its use in treating certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it can bind to adrenergic receptors, leading to the activation of various signaling pathways that regulate physiological responses such as heart rate, blood pressure, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Catechol: A simpler compound with two hydroxyl groups on a benzene ring.
Dopamine: A well-known neurotransmitter with a similar structure but different side chains.
Epinephrine: Another catecholamine with additional functional groups that enhance its biological activity.
Uniqueness
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications.
Properties
CAS No. |
64309-36-0 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-[2-hydroxy-3-(methylamino)propoxy]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO4/c1-11-5-7(12)6-15-8-2-3-9(13)10(14)4-8/h2-4,7,11-14H,5-6H2,1H3 |
InChI Key |
BAWBWYYGSLYNTG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(COC1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
![Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate](/img/structure/B14504106.png)
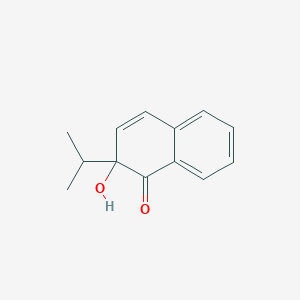
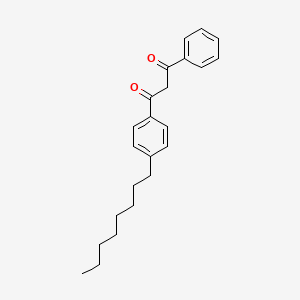
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
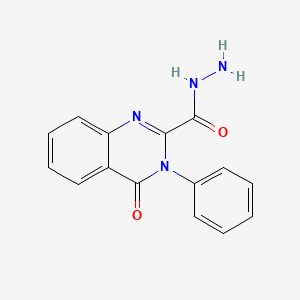
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
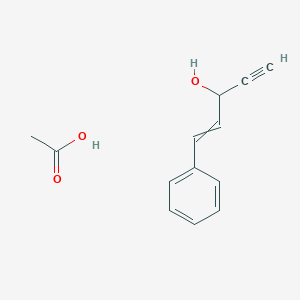
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)

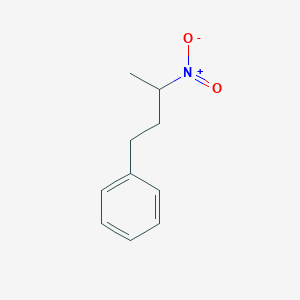
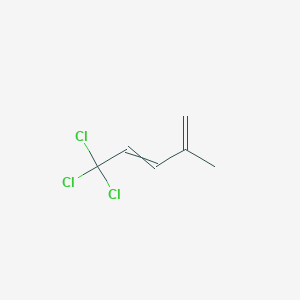
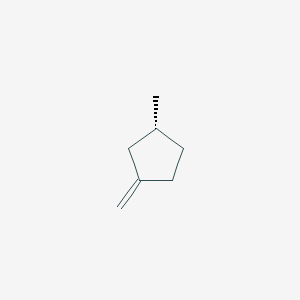
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
